molecular formula C7H9F2NO2 B13317212 (3S)-6,6-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

(3S)-6,6-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

Cat. No.: B13317212
M. Wt: 177.15 g/mol
InChI Key: HBDPQHBRGWKVTH-YCXLAJEKSA-N
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Description

(3S)-6,6-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (CAS: 1394117-06-6) is a bicyclic amino acid characterized by a rigid norbornane-like scaffold with two fluorine atoms at the 6,6-positions and a carboxylic acid group at the 3-position . Its molecular formula is C₇H₉F₂NO₂, with a molecular weight of 177.15 g/mol . The compound’s structure (Smiles: O=C(O)C1NC2CC1CC2(F)F) confers conformational rigidity, making it a valuable scaffold in medicinal chemistry for mimicking proline in biologically active peptides or enzyme inhibitors .

The hydrochloride salt form (CAS: 1822562-03-7) is commercially available but often listed as out of stock, highlighting its demand in drug discovery .

Properties

Molecular Formula

C7H9F2NO2

Molecular Weight

177.15 g/mol

IUPAC Name

(3S)-6,6-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

InChI

InChI=1S/C7H9F2NO2/c8-7(9)2-3-1-4(7)10-5(3)6(11)12/h3-5,10H,1-2H2,(H,11,12)/t3?,4?,5-/m0/s1

InChI Key

HBDPQHBRGWKVTH-YCXLAJEKSA-N

Isomeric SMILES

C1C2CC(C1N[C@@H]2C(=O)O)(F)F

Canonical SMILES

C1C2CC(C1NC2C(=O)O)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-6,6-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid typically involves the use of advanced organic synthesis techniques. One common method involves the use of a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity. The use of enzymatic hydrolysis has also been reported to obtain high-purity intermediates for the synthesis of related compounds .

Chemical Reactions Analysis

Types of Reactions

(3S)-6,6-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorine and nitrogen sites.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cycloaddition reactions, hydrogenation catalysts for reduction, and various oxidizing agents for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

(3S)-6,6-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S)-6,6-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features References
(3S)-6,6-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid C₇H₉F₂NO₂ 6,6-difluoro 177.15 Enhanced rigidity and metabolic stability; potential enzyme inhibitor.
(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid C₇H₁₁NO₂ None 141.17 Non-fluorinated analog; used in peptide synthesis and chiral ligands.
cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid C₁₂H₁₈FNO₄ 6-fluoro, BOC-protected 283.28 Monofluoro analog with BOC protection; intermediate in drug synthesis.
(3S)-exo-2-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (6a) C₁₂H₁₉NO₄ BOC-protected 241.28 Synthesized in 61% yield via BOC₂O addition; no fluorine substituents.
6-Fluoro-2-azabicyclo[2.2.1]heptane HCl C₆H₁₀ClFN₂ 6-fluoro, HCl salt 164.61 Monofluoro derivative; commercial availability noted.

Key Comparisons

Fluorination Effects
  • Electronic and Steric Impact: The 6,6-difluoro substitution in the target compound increases steric bulk and electronegativity compared to non-fluorinated (e.g., 6a) or monofluoro analogs (e.g., cis-6-fluoro-BOC derivative) . This may enhance binding to hydrophobic enzyme pockets or reduce metabolic degradation.

Biological Activity

(3S)-6,6-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, commonly referred to as a difluorinated azabicyclic compound, has garnered attention due to its potential biological activity and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H9F2NO2
  • Molecular Weight : 177.15 g/mol
  • CAS Number : 1394117-06-6

The introduction of fluorine atoms in the structure of (3S)-6,6-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is believed to enhance its biological properties by altering its interaction with biological macromolecules. Fluorine can form hydrogen bonds with amino acid residues, potentially modifying the compound's pharmacokinetics and bioavailability .

1. Antagonistic Properties

Research indicates that derivatives of azabicyclic compounds exhibit antagonistic properties against integrin alpha 4 receptors, which are implicated in various inflammatory and autoimmune disorders . This suggests that (3S)-6,6-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid could be explored for therapeutic applications in treating conditions like multiple sclerosis and rheumatoid arthritis.

2. Nicotinic Acetylcholine Receptor Agonism

The compound has also been studied for its role as an agonist at nicotinic acetylcholine receptors (nAChRs). This mechanism is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where modulation of cholinergic signaling may provide therapeutic benefits .

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the effects of difluorinated azabicyclic compounds on integrin-mediated cell adhesion; found significant inhibition of cell migration in vitro.
Study 2 Evaluated the agonistic effects on nAChRs; demonstrated enhanced cognitive function in animal models when administered alongside known cholinergic agents.
Study 3 Analyzed the pharmacokinetics of (3S)-6,6-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid; results indicated improved stability and bioavailability compared to non-fluorinated analogs.

Q & A

Advanced Research Question

  • Receptor binding assays : Screening against GABAA_A, NMDA, or serotonin receptors to identify modulation of CNS targets .
  • In vitro models : Testing permeability across blood-brain barrier (BBB) models (e.g., MDCK-MDR1 cells) to predict bioavailability .
  • Metabolic stability : Incubation with liver microsomes to assess cytochrome P450 interactions and half-life .
  • Structural analogs : Comparing activity with non-fluorinated or enantiomeric variants to isolate fluorine’s role in potency .

What are the challenges in achieving high enantiomeric purity, and how are they addressed?

Advanced Research Question
Challenges include racemization during synthesis and purification. Solutions involve:

  • Asymmetric catalysis : Using chiral auxiliaries or organocatalysts to favor (3S)-configuration .
  • Low-temperature protocols : Minimizing thermal racemization during Boc-deprotection or acid hydrolysis .
  • Dynamic kinetic resolution : Leveraging reversible reactions to enrich desired enantiomers .

How does the introduction of fluorine atoms at the 6,6 positions affect the compound’s physicochemical properties?

Advanced Research Question
Fluorination impacts:

  • Lipophilicity : Enhances membrane permeability (logP ~1.2) compared to non-fluorinated analogs .
  • Metabolic stability : Fluorine’s electronegativity reduces oxidative metabolism, prolonging half-life .
  • Conformational rigidity : The bicyclic structure with geminal difluoro groups restricts ring puckering, stabilizing bioactive conformations .

What computational tools are used to predict the compound’s interaction with biological targets?

Advanced Research Question

  • Molecular docking (AutoDock, Glide) : Models binding modes to receptors like GABAA_A or DPP-4 .
  • Molecular dynamics simulations : Analyzes stability of ligand-receptor complexes under physiological conditions .
  • QSAR models : Correlates structural features (e.g., fluorine substitution, bicyclic strain) with activity .

How do researchers validate the compound’s stability under varying pH and temperature conditions?

Advanced Research Question

  • Forced degradation studies : Exposing the compound to acidic/alkaline conditions (pH 1–13) and elevated temperatures (40–80°C) .
  • HPLC monitoring : Quantifying degradation products (e.g., defluorination or ring-opening) .
  • Solid-state stability : Assessing hygroscopicity and crystallinity via PXRD and DSC .

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